REACTION_CXSMILES
|
O.NN.[CH2:4]([O:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([N:16]2C(=O)C3=CC=CC=C3C2=O)=[CH:12][C:11]=1[N+:27]([O-:29])=[O:28])=[O:8])[CH3:5]>COCCOC>[NH2:16][C:13]1[CH:14]=[CH:15][C:10]([NH:9][C:7]([O:6][CH2:4][CH3:5])=[O:8])=[C:11]([N+:27]([O-:29])=[O:28])[CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
142.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)NC1=C(C=C(C=C1)N1C(C=2C(C1=O)=CC=CC2)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for a further 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
precipitated phthalyl hydrazide
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
the dark red filtrate in the vacuum is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The remaining solid residue is recrystallized from about 150 ml toluene
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C1)[N+](=O)[O-])NC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |